molecular formula C10H14FN B1532361 3-(Tert-butyl)-4-fluoroaniline CAS No. 1369850-78-1

3-(Tert-butyl)-4-fluoroaniline

Cat. No.: B1532361
CAS No.: 1369850-78-1
M. Wt: 167.22 g/mol
InChI Key: NSRDYZLDPZBTFM-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-4-fluoroaniline is a useful research compound. Its molecular formula is C10H14FN and its molecular weight is 167.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

One study explores the metalation of fluoroanisoles , demonstrating the regioselectivity due to metal-mediated control, which could be applied to understand the reactivity of "3-(Tert-butyl)-4-fluoroaniline" in similar contexts (Katsoulos, Takagishi, & Schlosser, 1991).

Fluorination Reagents and Applications

Research on 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride highlights its use as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis. This study provides insights into the broader applicability of tert-butyl and fluorine-containing compounds in fluorination reactions (Umemoto, Singh, Xu, & Saito, 2010).

Asymmetric Synthesis

Another significant application is in the asymmetric synthesis of amines , where N-tert-butanesulfinyl imines serve as intermediates. This research underscores the versatility of tert-butyl-based compounds in synthesizing enantioenriched amines, highlighting potential uses of "this compound" in asymmetric synthesis (Ellman, Owens, & Tang, 2002).

Material Science and Photophysics

In the domain of material science , studies on trifluoromethyl- and trifluoromethoxy-substituted cationic iridium(III) complexes reveal the influence of fluorocarbon groups on photophysical properties. This research might suggest potential uses of "this compound" in developing materials with specific photophysical characteristics (Shavaleev, Monti, Scopelliti, Armaroli, Grätzel, & Nazeeruddin, 2012).

Biochemical Analysis

Biochemical Properties

3-(Tert-butyl)-4-fluoroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes, depending on the specific biochemical pathway. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either the inhibition or modification of the enzyme’s activity.

Cellular Effects

The effects of this compound on cellular processes are diverse and can vary depending on the cell type and concentration of the compound. In certain cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . For instance, it may inhibit the activity of certain cytochrome P450 enzymes by occupying their active sites, thereby preventing the metabolism of other substrates. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Over time, this compound may undergo chemical degradation or metabolic transformation, leading to the formation of various metabolites . These metabolites can have different biochemical properties and may exert distinct effects on cellular processes. In in vitro studies, the temporal effects of this compound are often monitored by measuring changes in cellular responses over time, such as alterations in gene expression, enzyme activity, or cell viability.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered. At low doses, this compound may have minimal or beneficial effects on cellular function, while at higher doses, it can induce toxic or adverse effects . For example, high doses of this compound may lead to oxidative stress, inflammation, or cellular damage in various tissues. Animal studies are often conducted to determine the threshold doses at which these effects occur and to identify any potential toxicological risks associated with the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes can catalyze the oxidation of this compound, leading to the formation of hydroxylated or other modified metabolites. These metabolites can then undergo further biotransformation by phase II enzymes, such as glucuronosyltransferases or sulfotransferases, resulting in the formation of more water-soluble conjugates that can be excreted from the body . The metabolic pathways of this compound are important for understanding its pharmacokinetics and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, this compound can bind to intracellular proteins or be sequestered in specific cellular compartments. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function within the cell . This compound may be localized to specific organelles, such as the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with target biomolecules. The localization of this compound can be influenced by targeting signals or post-translational modifications that direct it to specific cellular compartments. Understanding the subcellular distribution of this compound is important for elucidating its mechanism of action and potential effects on cellular function.

Properties

IUPAC Name

3-tert-butyl-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRDYZLDPZBTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.